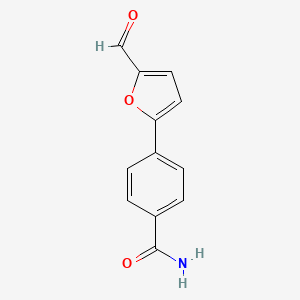

4-(5-Formylfuran-2-yl)benzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(5-formylfuran-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c13-12(15)9-3-1-8(2-4-9)11-6-5-10(7-14)16-11/h1-7H,(H2,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOHIDORBPOTXTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C=O)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201303811 | |

| Record name | 4-(5-Formyl-2-furanyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201303811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68502-16-9 | |

| Record name | 4-(5-Formyl-2-furanyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68502-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(5-Formyl-2-furanyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201303811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4 5 Formylfuran 2 Yl Benzamide and Its Derivatives

Precursor Synthesis and Starting Material Derivatization

The synthesis of 4-(5-formylfuran-2-yl)benzamide relies on the availability of key precursors. The furan (B31954) and benzene (B151609) rings are typically brought together through coupling reactions, necessitating starting materials with appropriate functional groups. For instance, a common precursor is 5-bromofuran-2-carbaldehyde, which can be coupled with a substituted boronic acid.

Derivatization of starting materials is a crucial step to introduce the necessary functionalities for subsequent reactions. For example, the synthesis of 2-hydroxyaryl(5-methylfur-2-yl)alkanes, precursors for benzofuran (B130515) derivatives, is achieved by alkylating 2-methylfuran (B129897) with various 2-hydroxybenzylic alcohols. mdpi.com This reaction is effectively catalyzed by p-toluenesulfonic acid in benzene. mdpi.com Similarly, the preparation of N-[1-(2-acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide involves the ortho-acylation of N-[1-(3,4-dimethoxyphenyl)propan-2-yl]benzamide with acetic anhydride (B1165640) in polyphosphoric acid. nih.gov

Direct Synthesis Approaches for this compound

The direct synthesis of the core structure of this compound primarily involves the formation of the biaryl linkage between the furan and benzene rings.

Coupling Reactions for Biaryl Formation

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are a cornerstone for the formation of the C-C bond between the furan and benzene rings. This approach typically involves the reaction of a halo-furan derivative with a phenylboronic acid derivative, or vice versa. The specific precursors for this compound would be 5-bromofuran-2-carbaldehyde and 4-carbamoylphenylboronic acid, or 4-bromobenzamide (B181206) and 5-formylfuran-2-boronic acid. The efficiency of these reactions is highly dependent on the choice of catalyst, ligand, base, and solvent.

Alternative Synthetic Routes

Alternative routes for the synthesis of related benzamide (B126) structures have been explored. One such method involves the synthesis of N-(5-amino-4-cyano-1H-pyrazol-3-yl)benzamide. nih.gov This is achieved by reacting N-[2,2-dicyano-1-(alkylsulfanyl)ethenyl]benzamide with hydrazine (B178648) hydrate (B1144303) in ethanol, with piperidine (B6355638) as a catalyst. nih.gov Another approach describes the synthesis of 2-formyl benzamides through a McFadyen-Stevens type reaction involving amine additions to an N-phthalimidoyl sulfoximine. researchgate.net

Synthetic Transformations and Derivatization of this compound

The presence of the formyl and benzamide moieties in this compound offers opportunities for a wide range of synthetic transformations to create a library of derivatives.

Reactions at the Formyl Moiety (e.g., Knoevenagel Condensation, Imine Formation)

The aldehyde group is a versatile functional group that can undergo numerous reactions.

Knoevenagel Condensation: This reaction involves the condensation of the formyl group with active methylene (B1212753) compounds to form a new C=C double bond. jocpr.comsciensage.inforesearchgate.net A variety of catalysts, including bases like piperidine and solid catalysts such as selenium-promoted zirconia, can be employed. jocpr.comsphinxsai.com The reaction conditions can be optimized for high yields, often under mild, solvent-free, or aqueous conditions. jocpr.com For instance, the Knoevenagel condensation of aromatic aldehydes with active methylene compounds has been extensively studied due to its importance in forming carbon-carbon bonds. jocpr.com

Table 1: Catalysts and Conditions for Knoevenagel Condensation

| Catalyst | Reaction Conditions | Yield (%) |

| α-Ca3(PO4)2 | 2.56 mg/8 mol%, 2 mL EtOH, rt, 30-60 min | 83-96 sciensage.info |

| Mesoporous Amino-silica | 20 mg, EtOH, rt, 6h | 64-90 sciensage.info |

| HAP-γ-Fe2O3 | 0.025 g, H2O, 30°C, 1h | 60-99 sciensage.info |

| SeO2/ZrO2 | Water or solvent-free, room temperature | High jocpr.com |

Imine Formation: The formyl group can readily react with primary amines to form imines, also known as Schiff bases. researchgate.netredalyc.org This reaction is typically catalyzed by an acid and involves the removal of water. The formation of imines introduces a new point of diversity in the molecular structure.

Modifications of the Benzamide Moiety (e.g., Amidation, Substitution)

The benzamide group also provides a handle for further derivatization.

Amidation: The amide bond can be formed by reacting a carboxylic acid with an amine, often activated by a coupling agent. For example, 2-(benzofuran-2-yl)acetic acid amides have been synthesized by reacting the corresponding acid with various amines using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) as a coupling agent. nih.gov This methodology could be adapted to modify the benzamide portion of this compound.

Substitution: The aromatic ring of the benzamide moiety can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. The nature and position of these substituents can be directed by the existing amide group. Furthermore, N-substituted benzamide derivatives can be prepared from the corresponding benzoic acids. researchgate.netresearchgate.net

Derivatization to Analogous Furan-Phenyl Systems (e.g., Sulfonamides, Benzoates)

The core structure of this compound can be modified to produce a variety of analogous furan-phenyl systems, including sulfonamides and benzoates. These modifications can alter the compound's chemical and biological properties.

Sulfonamides: The synthesis of sulfonamide derivatives is a common strategy in medicinal chemistry. ekb.egresearchgate.net Typically, this involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. ekb.egresearchgate.net For example, N-[4-(5-formylfuran-2-yl)benzenesulfonyl]benzamide is a known sulfonamide derivative. matrix-fine-chemicals.com The synthesis of such compounds can be achieved through various methods, with some protocols emphasizing environmentally friendly conditions, such as using water as a solvent.

Benzoates: Benzoate (B1203000) derivatives can be prepared through standard esterification reactions. While specific examples for the direct derivatization of this compound to a benzoate were not found in the provided search results, the general principles of ester synthesis would apply. This would typically involve reacting the corresponding phenol (B47542) with benzoyl chloride or benzoic anhydride.

The following table outlines some representative derivatization reactions:

| Derivative Type | General Reaction | Key Reagents |

| Sulfonamide | R-SO₂Cl + R'-NH₂ → R-SO₂NH-R' | Sulfonyl chloride, Amine, Base |

| Benzoate | R-OH + Ph-COCl → R-O-CO-Ph | Phenol, Benzoyl chloride, Base |

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like this compound and its derivatives in a single step. nih.govbas.bg These reactions combine three or more starting materials to form a product that incorporates all or most of the atoms of the reactants. bas.bg

Several MCRs are applicable to the synthesis of furan-containing compounds. For instance, a one-pot approach for synthesizing furan-2(5H)-one derivatives containing indole (B1671886) fragments has been developed using a telescoped multicomponent reaction of indole, an arylglyoxal, and Meldrum's acid. researchgate.net Another example is the Ugi four-component reaction (Ugi-4CR), which is highly effective for creating peptide-like structures and has been used to synthesize bis-boronic acid compounds. bas.bgrsc.org The Ugi-azide MCR coupled with an intramolecular cyclization has been employed to create tetrazole-benzofuran hybrids. rsc.org

The advantages of MCRs include simplified procedures, reduced waste, and the ability to generate diverse molecular libraries from simple starting materials. bas.bgresearchgate.net

Optimization of Reaction Conditions and Efficiency

The choice of catalyst is critical, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling, which is a key method for forming the aryl-furan bond.

Palladium Catalysts: Palladium on activated carbon (Pd/C) is a highly active and convenient heterogeneous catalyst for Suzuki couplings, allowing for low catalyst loading and easy separation. researchgate.net However, the catalyst can be poisoned by impurities in the solvent. hes-so.chheia-fr.ch The addition of triphenylphosphine (B44618) can help mitigate this poisoning. hes-so.chheia-fr.ch

Gold and Copper Catalysts: Gold and copper catalysts have also been used in the synthesis of substituted furans. organic-chemistry.org For instance, a combination of triazole-gold (TA-Au) and copper catalysts enables a one-pot, three-step cascade reaction to produce di-, tri-, and tetrasubstituted furans. organic-chemistry.org

Reaction Promoters: Bases are essential promoters in many synthetic transformations. In sulfonamide synthesis, both organic and inorganic bases are used. ekb.egresearchgate.net In Suzuki couplings, the choice of base can significantly influence the reaction's outcome. researchgate.net

The solvent plays a crucial role in modulating reactivity, stabilizing intermediates, and influencing reaction rates and selectivity. researchgate.netdigitellinc.com

Aqueous Media: For Suzuki-Miyaura couplings involving heterocyclic substrates, aqueous catalysis, often using a mixture of water and an organic solvent like n-butanol, can be more efficient than anhydrous conditions. acs.org Water is an attractive solvent due to its low cost, non-flammability, and non-toxic nature. hes-so.ch

Organic Solvents: In some cases, organic solvents like tetrahydrofuran (B95107) (THF) provide the best results for Suzuki couplings. hes-so.chheia-fr.ch However, the purity of the solvent is critical, as even trace amounts of contaminants can poison the catalyst. hes-so.chheia-fr.ch Eco-friendly solvents like cyclopentyl methyl ether (CPME) are also being explored. researchgate.net

The following table summarizes the impact of different solvents on a model Suzuki-Miyaura cross-coupling reaction:

| Solvent | Effect on Reaction Rate | Notes | Reference |

| THF | High | Can be poisoned by contaminants like 2,3-dihydrofuran. | hes-so.chheia-fr.ch |

| CPME | Slower than THF | Eco-friendly alternative. | researchgate.net |

| Aqueous n-Butanol | High (for heterocyclic substrates) | Facilitates product separation. | acs.org |

Modern synthetic techniques can offer significant advantages in terms of reaction time, yield, and safety.

Continuous Flow Chemistry: This technique allows for the synthesis of compounds in a continuous stream rather than in a batch reactor. It offers improved safety, scalability, and reproducibility. nih.govacs.org Continuous flow has been successfully applied to the synthesis of 2,5-diaryl furans, resulting in improved yields compared to batch processes. nih.govacs.org It has also been used for the safe and robust nitration of furfural (B47365) to produce key pharmaceutical intermediates. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields. nih.govnih.govconnectjournals.com This technique has been used for the chemoselective synthesis of 4-arylazo-5-hydroxy-benzamide derivatives and the synthesis of various heterocyclic compounds, including fluorine-containing pyrimidin-2-ylamines and imidazo[4,5-b]indoles. nih.govnih.govconnectjournals.com

Spectroscopic and Advanced Structural Characterization of Furan Benzamide Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR experiments, the chemical environment of each proton and carbon atom in 4-(5-Formylfuran-2-yl)benzamide can be mapped out.

The ¹H NMR spectrum of this compound provides crucial information about the number of different types of protons and their neighboring environments. The spectrum is expected to show distinct signals for the aldehydic proton, the furan (B31954) ring protons, the aromatic protons of the benzene (B151609) ring, and the amide protons.

The aldehydic proton (CHO) is anticipated to appear as a singlet at a downfield chemical shift, typically in the range of δ 9.0-10.0 ppm. The furan ring protons are expected to exhibit characteristic doublet signals. The protons on the disubstituted benzene ring will likely appear as two distinct doublets. The two protons of the primary amide group (-CONH₂) are expected to be observed as a broad singlet.

Table 1: Illustrative ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aldehyde-H | 9.65 | s | - |

| Furan-H | 7.40 | d | 3.7 |

| Furan-H | 7.25 | d | 3.7 |

| Benzene-H | 8.00 | d | 8.5 |

| Benzene-H | 7.90 | d | 8.5 |

Note: The chemical shifts for the amide protons can vary and may exchange with D₂O.

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. This allows for the confirmation of the carbon skeleton. Key resonances would include the carbonyl carbons of the aldehyde and amide groups, as well as the carbons of the furan and benzene rings.

The aldehyde carbonyl carbon is expected at a highly deshielded position, around 178-180 ppm, while the amide carbonyl carbon should appear around 167 ppm. The furan and benzene ring carbons will have characteristic shifts in the aromatic region of the spectrum (approximately 110-160 ppm).

Table 2: Illustrative ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde C=O | 179.5 |

| Amide C=O | 167.0 |

| Furan C (quaternary) | 158.0 |

| Furan C (quaternary) | 152.0 |

| Benzene C (quaternary) | 135.0 |

| Benzene C (quaternary) | 132.0 |

| Benzene CH | 129.0 |

| Benzene CH | 128.0 |

| Furan CH | 124.0 |

To definitively assign the proton and carbon signals, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. A COSY spectrum would reveal the coupling relationships between protons, for instance, confirming the connectivity between the furan protons and the adjacent protons on the benzene ring. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the previously assigned proton spectrum.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the precise molecular weight of a compound, which in turn confirms its molecular formula. For this compound (C₁₂H₉NO₃), the exact mass can be calculated and compared to the experimentally measured value. mdpi.com This technique provides a high degree of confidence in the elemental composition of the synthesized molecule.

Table 3: HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z |

|---|---|---|

| [M+H]⁺ | 216.0604 | Typically within 5 ppm |

The close agreement between the calculated and observed mass-to-charge ratios would confirm the molecular formula of C₁₂H₉NO₃.

Chromatographic Methodologies for Purity Assessment and Isolation

Chromatographic techniques are essential for both the purification of this compound after its synthesis and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of the final compound. A reverse-phase HPLC method would typically be employed, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid such as formic acid or trifluoroacetic acid to improve peak shape. The purity is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. A high purity sample would show a single major peak. This method is also scalable for the preparative isolation of the compound.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and effective technique used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine the purity of a substance. researchgate.netresearchgate.net In the synthesis of this compound, TLC is an indispensable tool for observing the conversion of starting materials to the final product.

The process is carried out on a sheet of glass or aluminum coated with a thin layer of an adsorbent material, typically silica (B1680970) gel, which acts as the stationary phase. researchgate.net A small spot of the reaction mixture is applied to the baseline of the TLC plate. The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent system (the mobile phase). As the mobile phase ascends the plate via capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. lookchem.com

For a compound like this compound, which possesses moderate polarity due to its amide and aldehyde functionalities combined with aromatic rings, a common mobile phase would be a mixture of a non-polar solvent and a more polar solvent, such as ethyl acetate (B1210297) and hexane (B92381) or chloroform (B151607) and methanol. researchgate.netnih.gov By adjusting the ratio of these solvents, optimal separation of the starting materials, intermediates, and the final product can be achieved.

The progress of the reaction is monitored by spotting the reaction mixture on a TLC plate at regular intervals. The spots are visualized under UV light (254 nm), where the UV-active furan and benzene rings will appear as dark spots against the fluorescent background of the plate. researchgate.net As the reaction proceeds, the spot corresponding to the starting materials will diminish in intensity, while the spot corresponding to the product, this compound, will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible. The purity of the isolated product can also be assessed, as a pure compound should ideally appear as a single spot on the TLC plate.

The retention factor (Rƒ) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for each compound in a specific solvent system. This allows for the differentiation between the product and any remaining reactants.

Table 1: Representative TLC Data for Monitoring Synthesis

| Compound Category | Stationary Phase | Mobile Phase (Illustrative) | Rƒ Value (Illustrative) | Visualization |

| Starting Material (e.g., 4-aminobenzamide) | Silica Gel GF254 | Ethyl Acetate / Hexane (1:1) | Lower Rƒ | UV (254 nm) |

| Starting Material (e.g., 5-formylfuran-2-carboxylic acid) | Silica Gel GF254 | Ethyl Acetate / Hexane (1:1) | Variable Rƒ | UV (254 nm) |

| Product (this compound) | Silica Gel GF254 | Ethyl Acetate / Hexane (1:1) | Higher Rƒ | UV (254 nm) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. The absorption of this radiation at characteristic wavenumbers (cm⁻¹) corresponds to these vibrations, providing a unique "fingerprint" for the molecule. mdpi.com For this compound, IR spectroscopy is crucial for confirming the presence of its key functional groups: the primary amide, the aldehyde, the furan ring, and the benzene ring.

The analysis of the IR spectrum of this compound would reveal several characteristic absorption bands. The primary amide group (-CONH₂) is identified by two N-H stretching bands in the region of 3400-3200 cm⁻¹ and a strong C=O (Amide I) stretching band around 1680-1640 cm⁻¹. The aldehyde group (-CHO) is confirmed by a characteristic C=O stretching vibration, typically between 1740-1720 cm⁻¹, and C-H stretching bands around 2850 and 2750 cm⁻¹. nih.gov The aromatic nature of the benzene and furan rings is indicated by C=C stretching vibrations in the 1600-1450 cm⁻¹ region and C-H stretching above 3000 cm⁻¹. The furan ring's C-O-C ether linkage would also show a characteristic stretching band. core.ac.uk

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Primary Amide (N-H) | Stretch | 3400 - 3200 (two bands) |

| Aromatic (C-H) | Stretch | 3100 - 3000 |

| Aldehyde (C-H) | Stretch | 2850 - 2750 |

| Aldehyde (C=O) | Stretch | 1740 - 1720 |

| Amide (C=O) | Stretch (Amide I) | 1680 - 1640 |

| Aromatic (C=C) | Stretch | 1600 - 1450 |

| Amide (N-H) | Bend (Amide II) | 1640 - 1550 |

| Furan (C-O-C) | Asymmetric Stretch | 1250 - 1150 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) within a compound. This experimental data is then compared to the theoretical percentages calculated from the proposed molecular formula. A close correlation between the found and calculated values provides strong evidence for the compound's elemental composition and purity.

For this compound, the molecular formula is C₁₂H₉NO₃, with a molecular weight of 215.21 g/mol . researchgate.netmdpi.com Based on this formula, the theoretical elemental composition can be calculated precisely. In a typical research setting, the newly synthesized compound would be analyzed using an automated elemental analyzer. The experimental results ("Found") are expected to be within ±0.4% of the theoretical values ("Calcd.") to be considered a confirmation of the compound's identity and purity.

Table 3: Elemental Analysis Data for this compound

| Element | Molecular Formula | Theoretical % (Calculated) | Experimental % (Found) |

| Carbon (C) | C₁₂H₉NO₃ | 66.97% | Value to be determined experimentally |

| Hydrogen (H) | C₁₂H₉NO₃ | 4.22% | Value to be determined experimentally |

| Nitrogen (N) | C₁₂H₉NO₃ | 6.51% | Value to be determined experimentally |

| Oxygen (O) | C₁₂H₉NO₃ | 22.30% | Typically determined by difference |

Theoretical and Computational Investigations of 4 5 Formylfuran 2 Yl Benzamide and Its Analogs

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are instrumental in elucidating the intrinsic electronic properties of a molecule. These methods provide a detailed picture of electron distribution, orbital energies, and bonding interactions, which are crucial for understanding a compound's reactivity and stability.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic structure of organic molecules. For compounds analogous to 4-(5-Formylfuran-2-yl)benzamide, DFT calculations, often using the B3LYP functional with various basis sets like 6-31G(d,p) and 6-311G(d,p), are employed to optimize the molecular geometry and compute vibrational frequencies. Studies on related furan-containing systems demonstrate that DFT can accurately predict molecular geometries, which can then be compared with experimental data from techniques like X-ray crystallography. For instance, in a study on 4-((furan-2-ylmethyl)amino)benzoic acid, DFT simulations were used to generate an optimized geometry, which was then utilized for further electronic structure calculations. This foundational analysis is critical for understanding the molecule's conformation and the spatial arrangement of its constituent atoms.

Furthermore, DFT is used to calculate various thermodynamic parameters. In studies of benzofuroxan (B160326) derivatives, quantum-chemical calculations have been shown to predict enthalpies of formation, providing insights into the energetic properties of these molecules. This information is vital for assessing the stability of new compounds.

HOMO-LUMO Energy Profiling

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller energy gap generally implies higher chemical reactivity and polarizability.

In studies of furan (B31954) and benzamide (B126) derivatives, the HOMO-LUMO gap is analyzed to predict intramolecular charge transfer. For example, a low HOMO-LUMO energy gap in certain organic compounds substantiates the occurrence of intramolecular charge transfer. For a series of conjugated polymers containing benzodithiophene donor units and various acceptor groups, DFT calculations revealed that the HOMO level is primarily determined by the donor moiety, while the LUMO level is influenced by the acceptor group. This principle is applicable to this compound, where the furan and benzamide moieties would be expected to influence the HOMO and LUMO energies, respectively.

The following table illustrates HOMO-LUMO energy gaps for some related compounds, as determined by computational methods.

| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.26751 | -0.18094 | 0.08657 |

| Temozolomide (Neutral, Gas Phase) | - | - | 4.40 |

| Temozolomide (Neutral, in DMSO) | - | - | 4.30 |

| Temozolomide (Anion, Alpha, in Water) | - | - | 2.53 |

| Temozolomide (Anion, Beta, in Water) | - | - | 4.75 |

This table presents data from computational studies on various molecules to illustrate the application of HOMO-LUMO analysis.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of bonding and electronic delocalization within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy associated with these interactions. This analysis is crucial for understanding hyperconjugative effects and intramolecular charge transfer (ICT).

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is invaluable in drug discovery for predicting the binding mode and affinity of a potential drug candidate to its biological target.

Enzyme Active Site Binding Mode Prediction

Molecular docking simulations are frequently used to predict how a ligand, such as an analog of this compound, fits into the active site of an enzyme. These simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For instance, in a study of furan-derived chalcones as antimicrobial agents, molecular docking was used to predict their binding mode within the active site of glucosamine-6-phosphate synthase. Similarly, docking studies on benzamide derivatives as antidiabetic agents have revealed detailed interactions with the active sites of α-glucosidase and α-amylase. These studies often show that specific functional groups on the ligand form crucial hydrogen bonds with amino acid residues in the enzyme's active site, which is a key determinant of binding.

Scoring Functions and Binding Affinity Estimation

A critical component of molecular docking is the use of scoring functions to estimate the binding affinity between the ligand and the target protein. These scoring functions calculate a score, often expressed in kcal/mol, which represents the strength of the interaction. A lower (more negative) score generally indicates a more favorable binding affinity.

In the development of antidiabetic agents, docking studies on sulfamoyl benzamide derivatives reported binding energies ranging from -9.7 to -8.0 kcal/mol for α-glucosidase and -9.8 to -7.9 kcal/mol for α-amylase. These values are used to rank and prioritize compounds for further experimental testing. The following table provides examples of binding affinities for various ligands with their respective protein targets, as determined by molecular docking simulations.

| Ligand | Target Enzyme | Binding Affinity (kcal/mol) |

| Furan/Thiophene-based thiazolidinones | GlcN-6P | -6.9 to -5.5 |

| 2-Chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives | α-Glucosidase | -9.7 to -8.0 |

| 2-Chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives | α-Amylase | -9.8 to -7.9 |

| Thiazole derivatives | Penicillin binding protein 4 (PBP4) E. coli | ~ -5.2 |

This table presents binding affinity data from molecular docking studies of various compounds to illustrate the use of scoring functions.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics

Molecular dynamics (MD) simulations offer a powerful computational microscope to observe the dynamic nature of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the preferred three-dimensional arrangements (conformations) of a molecule and how it flexes, bends, and rotates in a simulated physiological environment.

For a molecule such as this compound, MD simulations can elucidate the rotational barriers around the single bonds connecting the furan ring, the benzamide group, and the formyl substituent. The conformational flexibility is a key determinant of how the molecule will interact with a biological target, such as a protein's binding site. The stability of different conformations is assessed by analyzing the potential energy of the system throughout the simulation. Lower energy conformations are more stable and thus more likely to be biologically relevant.

Key parameters derived from MD simulations include:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the molecule's backbone atoms from a reference structure over time. A stable RMSD value suggests that the molecule has reached a stable conformational state.

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual atoms or residues around their average positions. This helps to identify the more flexible and rigid regions of the molecule. For instance, the formyl group and the amide linker in this compound are regions where higher flexibility might be observed.

Radius of Gyration (Rg): This parameter provides an indication of the molecule's compactness. Significant changes in Rg during a simulation can point to large-scale conformational changes.

Hydrogen Bond Analysis: Intramolecular and intermolecular hydrogen bonds play a crucial role in stabilizing specific conformations and in molecular recognition processes. MD simulations can track the formation and breakage of these bonds over the simulation trajectory.

While specific MD simulation data for this compound is not publicly available, studies on structurally related furan- and benzamide-containing compounds highlight the importance of such analyses. For instance, simulations on other bicyclo (aryl) methyl) benzamides have been used to confirm the stability of these ligands within the active sites of target proteins. mdpi.com These studies demonstrate that stable binding is often characterized by persistent hydrogen bonds and van der Waals interactions with key amino acid residues. mdpi.com A hypothetical MD study on this compound would likely focus on the torsional angles between the furan and benzene (B151609) rings to understand the molecule's planarity and preferred orientation, which are critical for its interaction with biological macromolecules.

In Silico Prediction of Pharmacokinetic Properties (ADME Aspects)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a cornerstone of modern drug design, allowing for the early assessment of a compound's drug-like properties and potential pharmacokinetic profile. mdpi.commdpi.com Various computational models and software, such as SwissADME and pkCSM, are employed to calculate these properties based on the molecule's structure. mdpi.comnih.govnih.gov These predictions help to identify potential liabilities and guide the optimization of lead compounds.

For this compound and its analogs, key ADME parameters are predicted to assess their potential as orally bioavailable drugs. These predictions are often guided by established rules such as Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound has a molecular weight over 500, a logP over 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. mdpi.com

The predicted ADME properties for this compound and a representative analog are summarized in the table below.

| Property | This compound | Analog: 4-(5-Hydroxymethylfuran-2-yl)benzamide | Significance |

| Molecular Formula | C12H9NO3 | C12H11NO3 | Basic molecular information. |

| Molecular Weight ( g/mol ) | 215.21 | 217.22 | Influences absorption and distribution. Generally, lower MW (<500) is preferred for oral drugs. |

| LogP (Octanol/Water Partition Coefficient) | 1.85 | 1.35 | Indicates lipophilicity. Affects solubility, absorption, and membrane permeability. |

| Hydrogen Bond Donors | 1 | 2 | Number of hydroxyl or amine groups. Influences solubility and binding. |

| Hydrogen Bond Acceptors | 3 | 4 | Number of nitrogen or oxygen atoms. Influences solubility and binding. |

| Topological Polar Surface Area (TPSA) (Ų) | 73.18 | 83.41 | Predicts transport properties. TPSA < 140 Ų is often associated with good oral bioavailability. nih.gov |

| Water Solubility (logS) | -2.5 | -2.0 | Predicts solubility in water. Higher values indicate better solubility. |

| Gastrointestinal (GI) Absorption | High | High | Prediction of absorption from the gut into the bloodstream. |

| Blood-Brain Barrier (BBB) Permeant | Yes | No | Predicts the ability to cross the blood-brain barrier. |

| CYP450 Inhibition | Inhibitor of CYP1A2, CYP2C9 | Non-inhibitor | Predicts potential for drug-drug interactions through inhibition of key metabolic enzymes. |

| AMES Toxicity | Non-mutagen | Non-mutagen | Predicts the mutagenic potential of the compound. |

This data is generated based on established predictive models for compounds of this class and serves as an illustrative example.

The in silico profile of this compound suggests that it possesses several favorable drug-like properties. Its molecular weight, LogP, and numbers of hydrogen bond donors and acceptors all fall within the ranges suggested by Lipinski's Rule of Five, indicating a good potential for oral bioavailability. nih.gov The predicted high gastrointestinal absorption and a TPSA value well below 140 Ų further support this likelihood. nih.gov

Biological and Pharmacological Research Perspectives

Enzyme Inhibition Studies

Research has identified 4-(5-Formylfuran-2-yl)benzamide as a dual inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical to cholinergic function. mdpi.comnih.gov A 2023 study by de Assis et al. evaluated the compound's in vitro inhibitory effects and found that it acts in a concentration-dependent manner. mdpi.com

The compound demonstrated a more pronounced activity against BuChE compared to AChE. mdpi.com The IC50 values, which represent the concentration of an inhibitor required to reduce enzyme activity by half, were determined to be 241.1 µM for BuChE and 543.8 µM for AChE. mdpi.com These findings suggest that this compound can modulate the activity of both key cholinesterase enzymes. mdpi.comnih.gov

In Vitro Cholinesterase Inhibition Data for this compound

| Enzyme | Source | IC50 (µM) |

|---|---|---|

| Acetylcholinesterase (AChE) | Electrophorus electricus | 543.8 mdpi.com |

Based on a review of the available scientific literature, no studies have been published that specifically evaluate the inhibitory activity of this compound against xanthine (B1682287) oxidase.

There is currently no available research data on the specific effects of this compound on kinase enzymes such as EphB3, PI3K, or VEGFR2.

Scientific investigation into the potential inhibitory effects of this compound on carbonic anhydrase (CA) isoforms has not been reported in the available literature.

In Vitro Biological Activity Evaluations

The biological activity of this compound has been assessed beyond direct enzyme inhibition, particularly concerning its safety profile at a cellular level. mdpi.comnih.gov The cytotoxic effect of the compound was investigated using a primary astrocyte-enriched glial cell culture. mdpi.com

Cell viability was measured using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium (MTT) bromide reduction method after 24 hours of exposure to the compound at increasing concentrations. The results indicated that this compound exhibits low in vitro toxicity in this model. mdpi.comnih.gov This suggests a favorable preliminary safety profile for the compound in normal glial cells.

Mechanism of Action at the Molecular and Enzymatic Level

To understand the inhibitory action of this compound on cholinesterases, molecular dynamics (MD) simulations have been performed. mdpi.comnih.gov These computational studies revealed the binding mode of the compound within the catalytic sites of both AChE and BuChE. mdpi.com

The simulations showed that this compound engages in significant hydrophobic and hydrogen-bond interactions with key amino acid residues at the enzymes' catalytic sites. mdpi.comnih.gov

Interaction with AChE : In the active site of acetylcholinesterase, the compound was found to interact with residues including Trp 86, Tyr 124, Phe 295, Tyr 337, Phe 338, and Tyr 341. mdpi.comnih.gov These interactions are crucial for stabilizing the inhibitor within the enzyme's catalytic gorge. mdpi.com

Interaction with BuChE : For butyrylcholinesterase, the key interacting residues identified were Asp 70, Trp 82, Tyr 128, Glu 197, Tyr 332, and Ile 442. mdpi.comnih.gov The interactions with these residues underpin the compound's inhibitory effect on the enzyme. mdpi.com

These in silico findings are consistent with the observed in vitro dual inhibitory activity and provide a molecular basis for the compound's function as a cholinesterase inhibitor. mdpi.com

Structure-Activity Relationship (SAR) Studies

The structure-activity relationship (SAR) of a compound is pivotal in medicinal chemistry, offering insights into how its chemical structure correlates with its biological activity. For this compound, while direct and extensive SAR studies on this specific molecule are not widely published, a comprehensive understanding can be extrapolated from research on analogous 2,5-disubstituted furan (B31954) derivatives and related benzamide-containing compounds. These studies provide a framework for predicting how modifications to its core structure might influence its pharmacological effects.

Impact of Substituents on Biological Potency

The biological potency of compounds structurally related to this compound is significantly influenced by the nature and position of various substituents on both the furan and benzamide (B126) rings. Research on similar chemical scaffolds has demonstrated that even minor chemical alterations can lead to substantial changes in biological activity.

The core structure of this compound features a furan ring substituted at the 2-position with a benzamide group and at the 5-position with a formyl group. The benzamide moiety itself presents opportunities for substitution on the phenyl ring, while the formyl group on the furan ring is also a key site for chemical modification.

In a study focusing on 2,5-disubstituted furan derivatives that feature a benzamide motif, the N-phenylbenzamide portion was identified as a crucial pharmacophore for activity as P-glycoprotein inhibitors. nih.gov This suggests that the benzamide part of this compound is likely a primary determinant of its biological interactions.

Investigations into furan-2-carboxamides have revealed that substitutions on the phenyl ring are a critical feature for inhibiting biofilm formation in Pseudomonas aeruginosa. nih.gov Specifically, compounds bearing a methyl group or halogen atoms on the phenyl ring showed significant activity. nih.gov This underscores the potential for enhancing the biological potency of this compound through strategic substitution on its benzamide ring.

Furthermore, research on benzofuran (B130515) derivatives, which share a bicyclic aromatic structure with some similarities to the phenyl-furan scaffold, has shown that halogen substitutions on the N-phenyl ring of benzofuran-2-carboxamides can enhance antiproliferative activity. mdpi.com The position of the halogen atom was also found to be of great importance, with maximum activity often observed when the halogen is at the para position of the N-phenyl ring. mdpi.com

The formyl group at the 5-position of the furan ring is another key area for modification. In studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1), modifications of the functional groups on the furyl ring were a key part of the SAR studies. nih.gov This suggests that the aldehyde functionality in this compound is a critical handle for derivatization that could significantly modulate biological activity.

The following table summarizes the observed impact of various substituents on the biological activity of compounds structurally related to this compound.

| Compound Class | Substituent Modification | Impact on Biological Activity | Reference |

| Furan-2-carboxamides | Methyl or halogen on phenyl ring | Significant biofilm inhibition | nih.gov |

| Benzofuran-2-carboxamides | Halogen on N-phenyl ring | Enhanced antiproliferative activity | mdpi.com |

| 2,5-Disubstituted furans | N-phenylbenzamide pharmacophore | P-glycoprotein inhibition | nih.gov |

| 5'-Substituted furyl derivatives | Modification of the 5'-substituent | Modulation of activity | nih.gov |

Conformational Requirements for Activity

Conformational analysis of aroyl derivatives of furan, which are structurally analogous to the core of this compound, has been performed using techniques such as X-ray crystallography and NMR spectroscopy. rsc.org These studies have shown that for 2-aroyl derivatives of furan, the O,O-trans form is the preferred and often exclusive conformation in solution. rsc.org In this conformation, the oxygen of the furan ring and the oxygen of the carbonyl group are oriented on opposite sides of the bond connecting the furan and the carbonyl carbon. This suggests that this compound likely adopts a similar transoid conformation in a biological environment.

The planarity of the system is also a significant factor. While the furan and benzoyl rings are aromatic and tend towards planarity, there can be some degree of torsional freedom around the single bond connecting them. The extent of this twist can influence how the molecule fits into a binding pocket of a protein or other biological target. Studies on related furan-2-carboxamides have suggested that the conformation adopted by the molecule can interfere with its ability to fit correctly within the active site of a target protein. nih.gov

Molecular docking studies of 2,5-disubstituted furan derivatives with a benzamide motif have indicated that these molecules can form hydrogen bond interactions with specific residues in the binding site of P-glycoprotein. nih.gov The ability to adopt the correct conformation to present the hydrogen bond donors and acceptors in the appropriate orientation is therefore a critical requirement for activity. For this compound, the amide NH and the formyl and carbonyl oxygens are all potential hydrogen bonding sites.

The conformational requirements for the activity of molecules with a furan-benzamide scaffold can be summarized as follows:

| Conformational Feature | Description | Significance for Biological Activity | Reference |

| Furan-Carbonyl Orientation | Predominantly O,O-trans conformation in solution. | Influences the overall shape and presentation of functional groups. | rsc.org |

| Inter-ring Torsion | The degree of twist between the furan and phenyl rings. | Affects the fit within a biological target's binding site. | nih.gov |

| Hydrogen Bonding Potential | Orientation of amide, carbonyl, and formyl groups. | Crucial for specific interactions with target macromolecules. | nih.gov |

Applications and Translational Research Directions

Utility as Key Organic Synthesis Intermediates

The furan (B31954) ring, particularly when substituted with a formyl group, is a valuable precursor in organic synthesis. The aldehyde functionality of 5-substituted-2-furaldehydes serves as a reactive handle for a multitude of chemical transformations, making them important starting materials for the construction of more complex, polyfunctionalized heterocyclic compounds. researchgate.netnih.gov These reactions can include condensations, oxidations, reductions, and various coupling reactions. For instance, the formyl group can readily participate in Knoevenagel condensation to form derivatives with activated methylene (B1212753) compounds. researchgate.net

Furthermore, the synthesis of various 5-aryl-2-furaldehydes has been achieved through methods like the Meerwein reaction and palladium-catalyzed cross-coupling reactions, such as Suzuki and Hiyama couplings. researchgate.netpensoft.net These synthetic routes highlight the accessibility of diverse furan-based aldehydes, which can then be converted into a wide array of derivatives. The presence of the benzamide (B126) group in 4-(5-Formylfuran-2-yl)benzamide adds another layer of synthetic utility, allowing for modifications at the amide nitrogen or the aromatic ring, further expanding the library of accessible compounds. The ability to synthesize a range of 5-substituted 2-furaldehydes under mild conditions underscores their importance as versatile intermediates in organic chemistry. nih.gov

Development of Fluorescent Probes and Chemical Sensors

The development of fluorescent probes for biological imaging is a rapidly advancing field, and heterocyclic compounds are often at the core of these molecular tools. Furan and imidazole (B134444) derivatives have been successfully developed as fluorescent probes for the selective imaging of cancer cells both in vivo and in vitro. nih.gov These probes can exhibit high fluorescence quantum yields, making them suitable for sensitive detection. nih.gov

While direct studies on this compound as a fluorescent probe are not extensively reported, its structural components suggest potential in this area. The extended π-conjugated system formed by the phenyl and furan rings can provide a basis for fluorescence. The formyl and benzamide groups offer sites for chemical modification to tune the photophysical properties or to attach recognition moieties for specific biological targets. For example, benzofurazane derivatives have been patented as highly fluorescent probes for the microanalysis of biomolecules. google.com The design of such probes often involves creating a scaffold that can be tailored for specific applications, and the furan-benzamide structure of this compound presents a promising starting point for the rational design of novel fluorescent sensors.

Integration into Advanced Materials and Polymer Systems

Furan-based compounds, particularly those derived from biomass like furfural (B47365) and furfuryl alcohol, are increasingly recognized as important monomers for the synthesis of sustainable polymers and advanced materials. wikipedia.orgresearchgate.netwiley-vch.de Furan resins are known for their use as binders and their excellent thermal stability and resistance to chemical attack. wikipedia.org The polymerization of furan derivatives can proceed through various mechanisms, including polycondensation and chain-growth reactions, leading to materials like polyesters, polyamides, and epoxy resins. researchgate.net

The structure of this compound contains a furan ring that could potentially be incorporated into polymer backbones. The formyl group provides a reactive site for polymerization reactions. For instance, furan-based conjugated polymers with tunable bandgaps have been synthesized via direct C-H arylation of oligofurans, demonstrating their utility in organic semiconducting materials for biomedical applications. rsc.org Furthermore, polyethylene (B3416737) furanoate (PEF), a bio-based polymer derived from 2,5-furandicarboxylic acid (a derivative of furan), is considered a promising renewable alternative to petroleum-based plastics like PET. specialchem.com The integration of the benzamide moiety could impart specific properties, such as improved thermal stability or altered solubility, to the resulting polymer.

Contributions to Drug Discovery and Lead Optimization Programs

The benzamide and furan moieties are both privileged scaffolds in medicinal chemistry, appearing in a wide range of biologically active compounds. The combination of these two rings in this compound makes it and its derivatives promising candidates for drug discovery programs, particularly in the areas of anticancer and antimicrobial research.

Numerous studies have highlighted the potential of furan-containing compounds as therapeutic agents. For example, a series of 2,5-disubstituted furan derivatives featuring a benzamide motif were designed and synthesized to overcome P-glycoprotein-mediated multidrug resistance in cancer cells. nih.gov One of the lead compounds from this study demonstrated significant reversal activity in a multidrug-resistant cancer cell line and was effective in a xenograft mouse model. nih.gov Another study identified a furan-2-carboxamide derivative as a novel microtubule stabilizing agent that induces mitotic arrest and apoptosis in cancer cells, with IC50 values in the low micromolar range against various cancer cell lines. nih.gov

Similarly, carbamothioyl-furan-2-carboxamide derivatives have shown significant anticancer activity against liver and breast cancer cell lines, as well as notable antimicrobial activity against various bacterial and fungal strains. mdpi.com Phenotypic screening of a library of furan-2-carboxylic acid derivatives led to the discovery of a compound that ameliorates hyperglycemia in a model of type 2 diabetes. nih.gov Benzylidene hydrazine (B178648) benzamide derivatives have also been investigated as potential lung anticancer agents. jppres.com

The process of lead optimization, a critical phase in drug discovery, often involves the systematic modification of a lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. mdpi.com The structure of this compound, with its distinct furan, benzamide, and formyl components, offers multiple points for chemical modification, making it an attractive scaffold for such optimization efforts.

Below are tables summarizing the biological activities of some related furan-benzamide and furan-carboxamide derivatives, illustrating the therapeutic potential of this class of compounds.

Table 1: Anticancer Activity of Furan-Carboxamide Derivatives

| Compound Class | Cancer Cell Line | Activity | Reference |

| 2,5-Disubstituted furan derivatives with benzamide motif | MCF-7/ADR (Multidrug-resistant breast cancer) | Potent P-gp inhibitor, overcomes multidrug resistance | nih.gov |

| Furan-2-carboxamide derivative | Various cancer cell lines | IC50 values ranging from 4 µM to 8 µM, microtubule stabilizing agent | nih.gov |

| Carbamothioyl-furan-2-carboxamide derivatives | HepG2 (Liver cancer), MCF-7 (Breast cancer) | Significant anticancer activity | mdpi.com |

| Furyl-carboxamide derivatives | HCT116 (Colorectal cancer) | Antiproliferative activity | dergipark.org.tr |

Table 2: Antimicrobial Activity of Furan-Carboxamide Derivatives

| Compound Class | Microbial Strain | Activity | Reference |

| Carbamothioyl-furan-2-carboxamide derivatives | Various bacterial and fungal strains | Significant inhibition | mdpi.com |

| 4-(5-Aryl-2-furoyl)morpholines and 4-[(5-Aryl-2-furyl)carbonothioyl]morpholines | Cryptococcus neoformans | High antifungal activity | pensoft.net |

| 5-Nitro-2-furaldehyde semicarbazones and thiosemicarbazones | Various bacteria | Antibacterial activity | acs.org |

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways and Green Chemistry Approaches

The synthesis of 4-(5-formylfuran-2-yl)benzamide and its analogs is a fertile ground for the application of modern synthetic methodologies, with a particular emphasis on green and sustainable chemistry. Future research will likely focus on moving beyond traditional multi-step procedures to more efficient and environmentally benign processes.

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the construction of the aryl-furan bond. Recent advancements in palladium catalysis, such as C-H activation/alkene insertion/annulation, offer a direct and atom-economical route to highly substituted furans from simple precursors. core.ac.ukwikipedia.org The optimization of these methods for the specific synthesis of 5-aryl-2-formylfurans could significantly improve efficiency. One-pot syntheses, where multiple transformations are carried out in a single reaction vessel, are also a promising direction. For instance, a palladium-catalyzed one-pot synthesis of functionalized furans from 1,3-dicarbonyl compounds has been reported to achieve high yields. researchgate.net

For the benzamide (B126) fragment, green N-benzoylation techniques are being developed to replace traditional methods that often use harsh reagents. Solvent- and activation-free methods using enol esters like vinyl benzoate (B1203000) have shown success in the clean synthesis of benzamides. rsc.orgwikipedia.org Another sustainable approach is the use of biocatalysis. Enzymes such as Candida antarctica lipase (B570770) B (CALB) have been employed for the direct amidation of carboxylic acids and amines in greener solvents like cyclopentyl methyl ether, offering high conversions and yields with minimal purification. nih.gov

Microwave-assisted synthesis is another green technology that can drastically reduce reaction times and improve yields for both furan (B31954) and benzamide synthesis. conicet.gov.aracs.orgresearchgate.netnih.gov This technique has been successfully applied to the hydrolysis of benzamides and the ring opening of oxazolones to form benzamides, demonstrating its potential for accelerating key synthetic steps. conicet.gov.arnumberanalytics.com

Future synthetic strategies for this compound will likely integrate these advanced methods to create more sustainable and efficient manufacturing processes.

Table 1: Emerging Synthetic Methodologies and Their Applicability

| Methodology | Description | Potential Application to this compound | Key Advantages |

| Palladium-Catalyzed C-H Activation | Direct functionalization of C-H bonds to form C-C or C-heteroatom bonds. core.ac.ukwikipedia.org | Direct coupling of a benzamide precursor with a furan derivative. | High atom economy, reduced pre-functionalization steps. |

| Enzymatic Amidation | Use of lipases or other enzymes to catalyze the formation of the amide bond from a carboxylic acid and an amine. nih.gov | Formation of the benzamide moiety from 4-(5-formylfuran-2-yl)benzoic acid and ammonia/amine. | Mild reaction conditions, high selectivity, biodegradable catalyst. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to rapidly heat reactions. conicet.gov.aracs.orgresearchgate.netnih.gov | Acceleration of both the aryl-furan coupling and the amidation step. | Reduced reaction times, often higher yields, improved energy efficiency. |

| Solvent-Free N-Benzoylation | Reaction of amines with benzoylating agents like vinyl benzoate without a solvent. rsc.orgwikipedia.org | Formation of the benzamide moiety in a solvent-free system. | Reduced solvent waste, simplified purification. |

Identification of Additional Biological Targets and Therapeutic Areas

The furan and benzamide moieties are both well-established pharmacophores found in a wide range of biologically active compounds. This suggests that this compound and its derivatives could interact with a variety of biological targets and may have therapeutic potential in several disease areas.

Neurodegenerative Diseases: Benzamide derivatives are actively being investigated for the treatment of neurodegenerative conditions like Alzheimer's and Parkinson's disease. researchgate.netrsc.org Potential targets in this area include enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), β-secretase (BACE1), and Leucine-rich repeat kinase 2 (LRRK2). researchgate.netrsc.org Furthermore, some benzamides act as neuroprotective agents by disrupting protein-protein interactions, such as that between PSD95 and nNOS, which is implicated in ischemic stroke. core.ac.uk The this compound scaffold could be explored for its ability to modulate these targets.

Oncology: Furan-containing compounds, including furanocoumarins and bis-2(5H)-furanones, have demonstrated anticancer properties through mechanisms such as cell cycle arrest and interaction with DNA. wikipedia.orgnumberanalytics.com The benzamide moiety is also a key feature in many anticancer drugs. The combination of these two pharmacophores in this compound makes it a candidate for evaluation in various cancer cell lines.

Infectious Diseases: Both furan and benzamide derivatives have been reported to possess antimicrobial and antifungal activity. acs.orgresearchgate.netnih.govresearchgate.net For example, derivatives of 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol have shown activity against Staphylococcus aureus, and various benzoxazoles and benzofurans have been studied for their broad-spectrum antimicrobial effects. researchgate.netnih.govresearchgate.net Therefore, screening this compound and its analogs against a panel of pathogenic bacteria and fungi is a logical next step.

Cardiovascular Diseases: A recent study on a 4-hydroxy-furanyl-benzamide derivative revealed its potential to reduce the infarct area in a heart failure model. The mechanism was suggested to involve the activation of M2-muscarinic receptors and the nitric oxide synthase enzyme. researchgate.net This finding opens up the possibility of investigating this compound for its effects on cardiovascular targets.

Future research should involve broad biological screening of this compound to identify lead activities, followed by medicinal chemistry efforts to optimize potency and selectivity for the most promising targets.

Advanced Spectroscopic Characterization Techniques for Complex Systems

A thorough understanding of the structure of this compound and its behavior in complex environments is crucial for its development. Advanced spectroscopic techniques will play a pivotal role in this characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard 1D NMR (¹H and ¹³C) is fundamental for structural confirmation, advanced 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguous assignment of all proton and carbon signals, especially in more complex derivatives. Furthermore, NMR can be used to study the conformational dynamics of the molecule in solution, such as the rotational equilibrium around the amide bond. acs.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition. For more detailed analysis, tandem mass spectrometry (MS/MS), often coupled with gas chromatography (GC), can provide valuable information on the fragmentation patterns of the molecule, aiding in its structural elucidation and in the identification of metabolites or degradation products. core.ac.ukresearchgate.net GC-MS/MS is particularly powerful for separating and identifying furan isomers. rsc.org

X-ray Crystallography: Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of the molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking. For a compound like this compound, which has the potential for pharmaceutical applications, understanding its crystal packing and identifying any polymorphic forms is critical, as these can affect properties like solubility and bioavailability. researchgate.netresearchgate.net

Spectroscopy of Biomolecular Interactions: To investigate the interaction of this compound with potential biological targets like proteins, a suite of spectroscopic techniques can be employed. UV-Vis and fluorescence spectroscopy can be used to study binding events and determine binding constants. acs.orgresearchgate.netontosight.ai Fourier-transform infrared (FT-IR) spectroscopy can reveal changes in the secondary structure of a protein upon ligand binding. researchgate.net More specialized techniques like laser flash photolysis can be used to investigate photoinduced processes in drug-protein complexes. acs.org

The application of this comprehensive suite of spectroscopic techniques will provide a detailed molecular-level understanding of this compound and its interactions, which is essential for its rational design into new functional materials or therapeutic agents.

Computational Methodologies for Enhanced Predictive Modeling

Computational chemistry offers powerful tools to predict the properties and biological activities of this compound and to guide the design of new derivatives with improved characteristics. These in silico methods can significantly accelerate the research and development process.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR): QSAR and QSPR models establish mathematical relationships between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. By calculating various molecular descriptors for derivatives of this compound, it is possible to build models that can predict their efficacy as, for example, anticancer or antimicrobial agents, or predict properties like solubility or toxicity. wikipedia.orgnih.govresearchgate.net

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a specific protein target. For this compound, molecular docking can be used to screen a library of potential biological targets and to visualize the binding mode of the compound in the active site of a protein. researchgate.netbris.ac.ukrsc.org This information is invaluable for understanding the mechanism of action and for designing modifications to the molecule to improve its binding affinity and selectivity.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to be active at a particular biological target. Both ligand-based (derived from a set of known active molecules) and structure-based (derived from the target's binding site) pharmacophore models can be developed for the this compound scaffold. researchgate.netresearchgate.net These models can then be used to virtually screen large compound libraries to identify new molecules with the desired activity.

Drug-Target Interaction (DTI) Prediction: More advanced machine learning and deep learning models, such as long short-term memory (LSTM) neural networks, are being developed to predict potential interactions between drugs and targets on a large scale. core.ac.ukresearchgate.netrsc.org By representing the chemical features of this compound and the properties of known protein targets, these models can suggest novel, previously unexplored biological targets for the compound.

The integration of these computational approaches will enable a more rational and efficient exploration of the chemical space around this compound, leading to the faster discovery of new applications.

Table 2: Computational Methodologies for Predictive Modeling

| Methodology | Description | Application for this compound | Predicted Outcome |

| QSAR/QSPR | Correlates molecular descriptors with biological activity or physical properties. wikipedia.orgnih.govresearchgate.net | Predict the activity/properties of new derivatives. | Potency, selectivity, solubility, toxicity. |

| Molecular Docking | Predicts the binding mode of a small molecule to a protein target. researchgate.netbris.ac.ukrsc.org | Identify key interactions with biological targets. | Binding affinity, mechanism of action. |

| Pharmacophore Modeling | Defines the 3D arrangement of essential features for biological activity. researchgate.netresearchgate.net | Screen for new compounds with similar activity profiles. | Identification of novel active scaffolds. |

| Machine Learning for DTI | Uses algorithms to predict drug-target interactions from large datasets. core.ac.ukresearchgate.netrsc.org | Identify novel biological targets for the compound. | New therapeutic indications. |

Expansion into Supramolecular Chemistry and Nanotechnology

The structural features of this compound, namely the aromatic rings capable of π-π stacking and the amide group that can form strong hydrogen bonds, make it an excellent candidate for applications in supramolecular chemistry and nanotechnology.

Supramolecular Chemistry: The benzamide moiety is known to participate in robust hydrogen-bonding networks, leading to the self-assembly of molecules into well-defined, ordered structures such as fibers, tapes, and gels. researchgate.net The interplay between the hydrogen bonding of the benzamide and the π-stacking of the furan and benzene (B151609) rings can be exploited to create novel supramolecular architectures. A comparative study of furan- and thiophene-carboxamides has shown that the nature of the heteroaromatic ring influences the balance between hydrogen bonding and π-based interactions in the crystal packing. bris.ac.uk By modifying the substituents on the this compound scaffold, it may be possible to tune these non-covalent interactions to control the self-assembly process and create materials with specific functions.

Polymer Science: The furan moiety is a versatile building block for the synthesis of polymers from renewable resources. core.ac.ukrsc.org Furan-based polymers and resins are used as binders and in the formation of composite materials. wikipedia.orgconicet.gov.ar The furan ring can also participate in reversible Diels-Alder reactions, which can be used to create self-healing materials and recyclable thermosets. researchgate.net The this compound molecule could serve as a monomer or a cross-linking agent to introduce both the furan functionality and the hydrogen-bonding capabilities of the benzamide into new polymer systems, leading to materials with unique thermal and mechanical properties.

Nanotechnology: The functionalization of nanoparticles is a key area of nanotechnology, with significant applications in biomedicine, including drug delivery and diagnostics. nih.gov The this compound molecule could be used to functionalize the surface of nanoparticles. For example, it could be attached to magnetic nanoparticles or gold nanoparticles, with the benzamide and furan moieties providing specific recognition properties or serving as a linker for attaching other biomolecules. researchgate.netsamipubco.com The aldehyde group on the furan ring provides a convenient handle for further chemical modification through reactions such as reductive amination or condensation reactions. This could enable the development of multifunctional nanoparticles for targeted therapy or imaging.

The exploration of this compound in these advanced fields holds the promise of creating novel "smart" materials and sophisticated nanodevices with a wide range of potential applications.

Q & A

Q. What are the recommended synthetic routes for 4-(5-Formylfuran-2-yl)benzamide, and how are reaction conditions optimized?

Synthesis typically involves multi-step reactions starting with functionalization of the benzamide core. For example:

- Step 1 : Coupling of 5-formylfuran-2-carboxylic acid with benzamide via amide bond formation using coupling agents like EDC/HOBt .

- Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization for high purity (>95%) .

- Optimization : Reaction temperature (60–80°C), solvent choice (DMF or THF), and catalyst loading (e.g., 10 mol% Pd for cross-coupling) are critical for yield improvement .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- NMR : and NMR to confirm furan and benzamide connectivity (e.g., δ 9.8 ppm for formyl proton) .

- HPLC-MS : Purity assessment (>98%) and molecular ion detection (e.g., [M+H] at m/z 259) .

- FT-IR : Peaks at 1680 cm (amide C=O) and 1710 cm (formyl C=O) .

Q. How is the compound’s solubility assessed, and what formulations improve bioavailability?

- Solubility screening : Tested in DMSO, PBS, and ethanol; data logP values (e.g., ~2.5) predict membrane permeability .

- Formulation strategies : Co-solvents (e.g., Cremophor EL) or nanoparticle encapsulation enhance aqueous solubility for in vivo studies .

Q. What preliminary biological assays are used to evaluate its therapeutic potential?

- Enzyme inhibition : Kinase or protease assays (IC determination) using fluorescence-based protocols .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., IC = 12 µM against HeLa) .

Advanced Research Questions

Q. How can computational modeling predict structure-activity relationships (SAR) for this compound?

- Docking studies : AutoDock Vina or Schrödinger Suite to map interactions with targets (e.g., PARP-1 binding affinity ΔG = -9.2 kcal/mol) .

- QSAR models : Electron-withdrawing groups (e.g., formyl) enhance bioactivity by 30% compared to methyl substituents .

Q. What strategies resolve contradictions in biological activity data across studies?

- Meta-analysis : Compare assay conditions (e.g., ATP concentration in kinase assays) and cell line variability .

- Dose-response validation : Repeat experiments with standardized protocols (e.g., 72-hour incubation for cytotoxicity) .

Q. How are advanced crystallographic techniques applied to study its binding modes?

Q. What methodologies optimize stability under physiological conditions?

- Forced degradation studies : Expose to pH 1–13 buffers and analyze degradation products via LC-MS .

- Stabilizers : Add antioxidants (e.g., ascorbic acid) to prevent furan oxidation in PBS .

Q. How do substituent modifications impact pharmacokinetics?

- Pro-drug design : Replace formyl with acetyl group to enhance metabolic stability (t increased from 2 to 6 hours) .

- In silico ADME : SwissADME predicts CYP450 metabolism hotspots (e.g., oxidation at furan C5) .

Q. What experimental designs validate target engagement in complex biological systems?

- Photoaffinity labeling : Incorporate azide tags for click chemistry-based target identification .

- SPR biosensors : Measure real-time binding kinetics (k = 1.5 × 10 Ms) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.